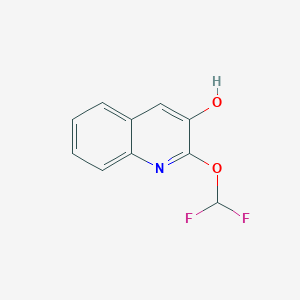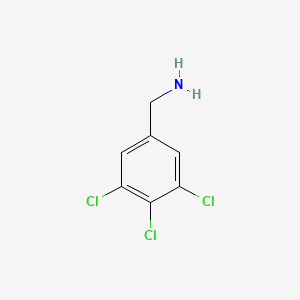
2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. For 2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one, a possible synthetic route could involve the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale batch reactions using similar synthetic routes as mentioned above. Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Quinoline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology
They exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties.
Medicine
Quinoline derivatives are found in several pharmaceuticals, such as antimalarial drugs (e.g., chloroquine) and antipsychotic agents.
Industry
They are used in the production of dyes, agrochemicals, and as intermediates in the synthesis of other complex molecules.
作用機序
The mechanism of action of quinoline derivatives varies depending on their specific structure and application. For instance, antimalarial quinolines interfere with the parasite’s ability to detoxify heme, while anticancer quinolines may intercalate into DNA and inhibit topoisomerase enzymes.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
Isoquinoline: A structural isomer with similar properties.
Quinoxaline: Another nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one may exhibit unique properties due to the presence of the ethyl, fluoro, and methyl substituents, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C12H12FNO |
|---|---|
分子量 |
205.23 g/mol |
IUPAC名 |
2-ethyl-6-fluoro-3-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12FNO/c1-3-10-7(2)12(15)9-6-8(13)4-5-11(9)14-10/h4-6H,3H2,1-2H3,(H,14,15) |
InChIキー |
BGSLIJUPBSKQIP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11893207.png)
![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)
![5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol](/img/structure/B11893236.png)



![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)

![1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11893268.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)




